![molecular formula C16H20N6O2 B2750654 6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320149-75-3](/img/structure/B2750654.png)
6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
The compound “6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one and ethylene diamine . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound have been reported .Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds, including those related to pyrimidin-4-yl and piperazine structures, have been highlighted for their selective cyclooxygenase-2 (COX-2) inhibitory activities, displaying significant analgesic and anti-inflammatory properties compared to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Compounds with pyrimidine structures have been synthesized and evaluated for their antimicrobial and antifungal activities. A study by Vidule (2011) explored the creation of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, revealing promising antibacterial and antifungal activities against common pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).
Anticancer Activities
The exploration into the anticancer activities of 1,3-dialkylated-pyrimidin-2,4-diones has shown that these compounds exhibit significant activity against a wide range of human tumor cell lines. The presence of certain substituents, such as piperidine or pyrrolidine, along with benzoyl and benzyl groups on the pyrimidine ring, has been associated with increased anti-cancer activities, suggesting their potential as therapeutic agents (Singh & Paul, 2006).
Heterocyclic Chemistry and Supramolecular Assemblies
In the realm of heterocyclic chemistry, pyrimidine derivatives have been synthesized for their potential in forming hydrogen-bonded supramolecular assemblies. These compounds, including dihydropyrimidine derivatives, have shown to act as suitable modules for complex structural formations, indicating their relevance in materials science and molecular engineering (Fonari et al., 2004).
properties
IUPAC Name |
6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10-17-12-4-2-3-11(12)15(18-10)22-7-5-21(6-8-22)13-9-14(23)20-16(24)19-13/h9H,2-8H2,1H3,(H2,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBICPMRTXYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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